molecular formula C11H12ClFN2 B12939251 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B12939251
M. Wt: 226.68 g/mol
InChI Key: QYXPIYBSSXACNO-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a chemical compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydrochloride salt form, which enhances its solubility in water. Pyridoindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted aniline.

    Cyclization: The aniline undergoes cyclization to form the pyridoindole core structure.

    Fluorination: Introduction of the fluorine atom at the 8th position is achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the pyridoindole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridoindoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
  • 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
  • 8-nitro-1,3,4,5-tetrahydrothiino[4,3-b]indole

Uniqueness

8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is unique due to the specific position of the fluorine atom and its hydrochloride salt form, which may confer distinct biological activities and solubility properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12ClFN2

Molecular Weight

226.68 g/mol

IUPAC Name

8-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C11H11FN2.ClH/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9;/h1-3,13-14H,4-6H2;1H

InChI Key

QYXPIYBSSXACNO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N2)C(=CC=C3)F.Cl

Origin of Product

United States

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